2-(4-Fluorophenyl)-4-methylpyrrole
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Overview
Description
2-(4-Fluorophenyl)-4-methylpyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a fluorine atom on the phenyl ring and a methyl group on the pyrrole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methylpyrrole can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(4-fluorophenyl)-4-methylpyrrolidine.
Substitution: Formation of halogenated derivatives such as 2-(4-fluorophenyl)-4-methyl-3-bromopyrrole.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methylpyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyrrole: Lacks the methyl group on the pyrrole ring.
4-Methylpyrrole: Lacks the fluorophenyl group.
2-Phenyl-4-methylpyrrole: Lacks the fluorine atom on the phenyl ring.
Uniqueness
2-(4-Fluorophenyl)-4-methylpyrrole is unique due to the presence of both the fluorine atom on the phenyl ring and the methyl group on the pyrrole ring. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10FN |
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Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
InChI Key |
HHMZFHYWNIIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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